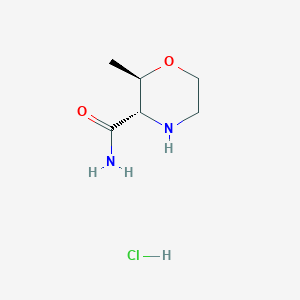
(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1820580-38-8 . It has a molecular weight of 180.63 . The IUPAC name for this compound is (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .
Molecular Structure Analysis
The Inchi Code for “(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” is 1S/C6H12N2O2.ClH/c1-4-5 (6 (7)9)8-2-3-10-4;/h4-5,8H,2-3H2,1H3, (H2,7,9);1H/t4-,5+;/m1./s1 . The Inchi Key is HOCDMTIGVSEGKN-JBUOLDKXSA-N .Physical And Chemical Properties Analysis
“(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius . The molecular weight of this compound is 180.63 .Wissenschaftliche Forschungsanwendungen
Modified Hydrochar for Pollutant Adsorption
The study by Li et al. discusses the synthesis of polyaminocarboxylated modified hydrochar for the efficient capture of pollutants from water. This material's design includes abundant amino, hydroxyl, and carboxylate groups, highlighting the potential of carboxamide derivatives in environmental remediation applications (Li et al., 2019).
Schiff Bases as Antimicrobial Agents
Al-Omar and Amr synthesized Schiff bases derived from pyridine-carboxamide, demonstrating significant antimicrobial activity. This research illustrates the utility of carboxamide derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Carboxylate-Containing Polyamides in Biomineralization
Ueyama et al. synthesized carboxylate-containing polyamides, which showed potential in biomineralization studies, specifically in the formation of calcium carbonate. This highlights a bioengineering application of carboxamide derivatives (Ueyama et al., 1998).
Enantiopure Compounds for Chemical Synthesis
Morán-Ramallal, Liz, and Gotor demonstrated the bacterial hydrolysis and nucleophilic ring openings of aziridine-carboxamides, leading to enantiopure products. This research underscores the importance of carboxamide derivatives in synthesizing enantiopure, non-natural amino acids and vic-diamines, crucial for pharmaceutical development (Morán-Ramallal et al., 2007).
Fluorescence Imaging and Photodynamic Therapy
Patel et al. synthesized near-infrared photosensitizers from carboxylic acid derivatives, demonstrating their efficacy in fluorescence imaging and photodynamic therapy of cancer. This study points to the potential of carboxamide derivatives in medical imaging and cancer treatment (Patel et al., 2016).
Safety And Hazards
The safety information for “(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Eigenschaften
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-4-5(6(7)9)8-2-3-10-4;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCDMTIGVSEGKN-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2846438.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846440.png)
![2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B2846442.png)
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)
![N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide](/img/structure/B2846445.png)
![N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2846448.png)


![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)

![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)